molecular formula C23H16N4O6S2 B2556731 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide CAS No. 391225-85-7

5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide

Cat. No.: B2556731
CAS No.: 391225-85-7
M. Wt: 508.52
InChI Key: VOPFJUYYOHISKS-UHFFFAOYSA-N
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Description

5-Nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a bis-nitrothiophene carboxamide derivative featuring dual nitro groups on thiophene rings connected via a benzyl-bridged phenyl scaffold. This compound is hypothesized to exhibit enhanced electronic properties and binding affinity due to its electron-withdrawing nitro substituents and extended aromatic system.

Properties

IUPAC Name

5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S2/c28-22(18-9-11-20(34-18)26(30)31)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-23(29)19-10-12-21(35-19)27(32)33/h1-12H,13H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFJUYYOHISKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with appropriate amines and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Analogs:

N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (): Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂. Purity: 42% (LCMS). Features: Incorporates a trifluoromethyl group and methoxy substituent on the phenyl-thiazole moiety. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to non-fluorinated analogs .

N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 7, ): Molecular Formula: C₁₅H₁₁N₃O₃S₂. Synthesis: Prepared via HATU-mediated coupling (yield ~42%).

N-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ():

  • Molecular Formula : C₁₄H₁₀N₄O₅S.
  • Features : Oxadiazole ring replaces thiazole, with a para-methoxyphenyl group. The oxadiazole core may enhance π-stacking interactions in biological targets .

N-(2-Nitrophenyl)Thiophene-2-Carboxamide ():

  • Melting Point : 397 K.
  • Structural Insight : Dihedral angles between thiophene and nitrobenzene rings (8.5–13.5°) suggest moderate planarity, influencing crystallinity and intermolecular interactions .

Table 1: Comparative Data on Nitrothiophene Carboxamides
Compound Molecular Formula Purity/Yield Key Substituents Melting Point/Stability Notable Properties
Target Compound (Hypothetical) C₂₃H₁₅N₅O₆S₂ N/A Dual nitro, benzyl-phenyl linker N/A High electron-withdrawing potential
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide () C₁₄H₇F₂N₃O₃S₂ 99.05% Di-fluoro phenyl N/A Enhanced antibacterial activity
N-(4-(4-Fluorophenyl)-5-Methylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 9, ) C₁₅H₁₀FN₃O₃S₂ Commercial Fluorophenyl, methylthiazole N/A Improved solubility vs. CF₃ analogs
N-((4-((2,4-Dioxoimidazolidin-5-yl)Methyl)Phenyl)Carbamothioyl)Thiophene-2-Carboxamide () C₁₇H₁₄N₄O₃S₂ 82% yield Imidazolidinone, carbamothioyl 244–246°C High thermal stability
N-(4-(3-(3-Nitrophenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-I, ) C₂₀H₁₃N₃O₅S 69% yield 3-Nitro acryloyl 132°C (recrystallized) UV-active due to extended conjugation

Biological Activity

5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activities, synthesis, and the underlying mechanisms that contribute to its efficacy.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Nitro groups : Known for their role in enhancing biological activity through redox reactions.
  • Thiophene rings : Contributing to the compound's electronic properties and interaction with biological targets.
  • Biphenyl moieties : Enhancing solubility and bioavailability.

Table 1: Structural Features of this compound

Feature Description
Nitro GroupsParticipate in reduction reactions affecting activity
Thiophene RingsFacilitate electrophilic aromatic substitution
Biphenyl MoietiesImprove solubility and interaction with biological targets

Antibacterial Properties

Research indicates that compounds containing nitrothiophene structures exhibit significant antibacterial activity. The proposed mechanisms include:

  • Inhibition of Bacterial Efflux Pumps : The compound may interact with bacterial efflux pumps, critical for antibiotic resistance, thereby enhancing the effectiveness of existing antibiotics against resistant strains.
  • Targeting Essential Cellular Processes : Studies have shown that nitrothiophenes can inhibit bacterial growth by disrupting vital cellular functions.

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. The following points summarize its potential:

  • Cell Cycle Arrest : Preliminary data indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational analyses suggest favorable binding interactions with key proteins involved in cancer progression, indicating a pathway for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of similar nitro-containing compounds:

  • A study on 5-nitrothiazole derivatives demonstrated broad-spectrum antibacterial activity against various strains, providing a comparative basis for evaluating the efficacy of this compound .
  • Another investigation highlighted the anticancer potential of thiadiazole derivatives, suggesting similar mechanisms may be at play in the compound under review .

Table 2: Comparative Biological Activities of Nitro Compounds

Compound Activity Mechanism
5-NitrothiazoleAntibacterialInhibits bacterial ribosomes
6-NitropyridineAnticancerAffects DNA synthesis
5-nitro-N-(4-{...})Potentially antibacterial/anticancerTargets efflux pumps and induces apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with coupling reactions (e.g., Suzuki or Gewald reactions) to assemble the thiophene-carboxamide backbone. Introduce nitro groups via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Optimization Parameters :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain <50°C during amide bond formation to prevent decomposition .
  • Catalysts : Use DMAP or HOBt for efficient amide coupling .
  • Purity Validation : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.0–8.5 ppm for nitro-substituted thiophenes) and carbonyl signals (δ ~165 ppm) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .
  • HRMS : Exact mass calculation (C₂₃H₁₆N₄O₆S₂) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 8.5–13.5° for similar nitro-thiophenes) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Susceptibility Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against cysteine proteases or kinases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., inoculum size, incubation time) across labs .
  • Compound Integrity : Re-analyze purity via HPLC (C18 column, acetonitrile/water gradient) and compare with original spectra .
  • Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics and biofilm disruption assays .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and compare activities .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with bioactivity .
  • Data Table :
Analog StructureNitro PositionMIC (S. aureus)IC₅₀ (Enzyme X)
Parent Compound5,5'8 µg/mL12 nM
5-Cyano Derivative5,5'32 µg/mL45 nM
3-Nitro Isomer3,5'64 µg/mL>100 nM

Q. How can metabolic stability and degradation pathways be investigated?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Stability Assays : Test plasma/tissue homogenate stability (37°C, pH 7.4) over 24 hours .
  • Degradation Products : Identify nitro-reduction products (e.g., amine derivatives) using H₂/Pd-C .

Q. What advanced techniques are recommended for mechanistic studies?

  • Methodological Answer :

  • Target Identification : Use SPR (surface plasmon resonance) to screen protein libraries for binding .
  • Transcriptomics : RNA-seq of treated bacterial cells to identify dysregulated pathways (e.g., oxidative stress response) .
  • Molecular Dynamics : Simulate docking with protease active sites (e.g., SARS-CoV-2 Mpro) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition data?

  • Methodological Answer :

  • Buffer Conditions : Compare assay pH and ionic strength, as nitro groups are pH-sensitive .
  • Enzyme Source : Confirm recombinant vs. native enzyme purity (SDS-PAGE validation) .
  • Control Experiments : Include known inhibitors (e.g., E-64 for cysteine proteases) to benchmark activity .

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